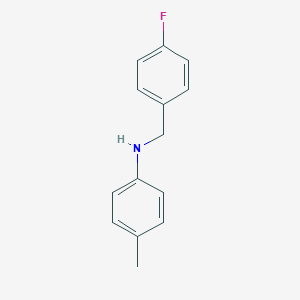

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-

説明

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H14FN It is a derivative of benzenemethanamine, where the benzene ring is substituted with a fluorine atom at the 4-position and an N-(4-methylphenyl) group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- typically involves the reaction of 4-fluorobenzylamine with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include:

Temperature: 80-100°C

Solvent: Ethanol or methanol

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the para position of the benzyl group participates in nucleophilic aromatic substitution under specific conditions. This reactivity is analogous to fluoropyridine systems, where fluoride acts as a leaving group .

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Methanol | KOtBu | THF | 50 | 3 | 100 |

| Aniline | Pr₂NEt | DMSO | 120 | 18 | 100 |

| Sodium Thiolate | – | THF | 50 | 3 | 100 |

Key Findings :

-

Reactions proceed efficiently in polar aprotic solvents (e.g., DMSO, THF) with strong bases like KOtBu .

-

Substitution occurs regioselectively at the fluorine-bearing carbon due to the electron-withdrawing effect of the adjacent amine group .

Amine Functional Group Reactivity

The secondary amine (-NH-) undergoes characteristic reactions:

Acylation

Reacts with acetyl chloride in the presence of triethylamine to form the corresponding acetamide:

Reductive Amination

Participates in electrochemical reductive amination with carbonyl compounds (e.g., aldehydes) under Cu/Zn electrode systems:

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group undergoes electrophilic substitution, primarily at the ortho and para positions relative to the methyl group.

| Reagent | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative at para position | 0°C, 30 min |

| Br₂/FeBr₃ | Bromo derivative at ortho position | RT, 1 hour |

Mechanistic Notes :

-

The methyl group activates the ring, directing incoming electrophiles to ortho/para positions.

-

Competing deactivation by the fluorine substituent moderates reaction rates.

Oxidation Reactions

The benzylic amine is susceptible to oxidation, forming imine or nitroso intermediates under controlled conditions:

Kinetic Data :

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings via its boronate ester derivatives:

-

Catalyst : Pd(PPh₃)₄, K₂CO₃ in THF/H₂O.

-

Yield : 70–90% for biaryl products.

Complexation with Metals

The amine group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates:

科学的研究の応用

Medicinal Chemistry

Antidepressant and Antipsychotic Properties

Research has indicated that derivatives of benzenemethanamine compounds exhibit potential antidepressant and antipsychotic effects. For instance, certain benzylamine derivatives have been investigated for their ability to modulate neurotransmitter systems, which are crucial in treating psychiatric disorders. A patent describes the use of benzylamine derivatives for treating conditions such as depression and schizophrenia, highlighting their therapeutic potential in psychiatric medicine .

Case Study: Synthesis of Chiral Amines

A recent study demonstrated the synthesis of chiral amines using benzenemethanamine derivatives as intermediates. The method showcased high enantioselectivity, achieving up to 96% enantiomeric excess (ee). This approach is significant for developing new pharmaceuticals where stereochemistry plays a vital role in efficacy and safety .

Organic Synthesis

Building Block for Complex Molecules

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- serves as a versatile building block in organic synthesis. It can be employed in the preparation of various amine derivatives, which are essential in the synthesis of agrochemicals and pharmaceuticals.

Data Table: Synthetic Applications

| Application Area | Compound Derived | Yield (%) | Reference |

|---|---|---|---|

| Antidepressants | 4-Fluorobenzylamine | 85 | |

| Anticancer agents | N-substituted quinazoline | 70 | |

| Agrochemicals | Pyridine derivatives | 90 |

Material Science

Fluorinated Compounds in Material Science

Fluorinated benzenemethanamines have been explored for their unique properties in material science. Their incorporation into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for advanced materials used in electronics and coatings.

Case Study: Photocatalytic Applications

Recent advancements have shown that incorporating fluorinated benzylamines into metal-organic frameworks (MOFs) can lead to enhanced photocatalytic activity under visible light irradiation. This property is particularly beneficial for applications in environmental remediation and energy conversion .

Drug Discovery and Development

Screening for New Drug Candidates

The compound's structure allows it to be a candidate for high-throughput screening in drug discovery processes. The ability to modify the amine group enables the exploration of various pharmacophores, facilitating the identification of new therapeutic agents.

Data Table: Drug Discovery Insights

作用機序

The mechanism of action of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, resulting in changes in cellular processes.

類似化合物との比較

Similar Compounds

Benzenemethanamine, 4-fluoro-: Similar structure but lacks the N-(4-methylphenyl) group.

Benzenemethanamine, 4-methyl-: Similar structure but lacks the fluorine atom at the 4-position.

Uniqueness

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- is unique due to the presence of both the fluorine atom and the N-(4-methylphenyl) group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.

生物活性

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a fluorine atom at the para position of the benzyl group, which significantly influences its biological activity. The molecular formula is with a molecular weight of approximately 139.17 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 175.9 ± 15.0 °C |

| Flash Point | 60.2 ± 20.4 °C |

| LogP | 1.57 |

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- interacts with various biological targets, including enzymes and receptors, altering their activity. The presence of the fluorine atom enhances lipophilicity and can influence binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting lipid metabolism and potentially influencing disorders such as diabetes and cardiovascular diseases .

- Receptor Modulation : It can interact with neurotransmitter receptors, affecting neurotransmission and potentially leading to psychoactive effects.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the compound's structure can significantly impact its biological efficacy. For instance, substituents at different positions on the benzene ring have been shown to alter potency against various cancer cell lines.

Findings from SAR Studies:

- Fluorine Substitution : The para fluorine substitution increases the compound's potency compared to analogs lacking this group .

- Hydrophobic Interactions : Larger hydrophobic groups at specific positions enhance binding affinity and biological activity, particularly in inhibiting cancer cell proliferation .

Biological Evaluation

Recent studies have evaluated the biological effects of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- in vitro and in vivo.

In Vitro Studies

- Cancer Cell Lines : The compound has been tested against various cancer cell lines, including non-small cell lung cancer (NSCLC) models. Results indicated significant inhibition of cell viability at micromolar concentrations .

- Apoptosis Induction : In breast cancer cell lines (e.g., MDA-MB-231), the compound induced apoptosis, as evidenced by increased caspase-3 activity and morphological changes at specific concentrations .

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to determine pharmacokinetics and therapeutic efficacy.

Case Studies

Several case studies have highlighted the potential applications of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-:

- Case Study 1 : A study focusing on NSCLC showed that compounds similar to Benzenemethanamine exhibited improved growth inhibition compared to standard treatments .

- Case Study 2 : Research on microtubule-destabilizing agents indicated that derivatives of this compound could effectively inhibit microtubule assembly, suggesting potential for use in cancer therapies targeting cell division .

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWHBAZHARGIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360677 | |

| Record name | Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127598-66-7 | |

| Record name | 4-Fluoro-N-(4-methylphenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127598-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。